molecular formula C9H19NO B2383690 1-(5,5-Dimethyloxan-2-yl)ethanamine CAS No. 2248374-25-4

1-(5,5-Dimethyloxan-2-yl)ethanamine

Cat. No.: B2383690
CAS No.: 2248374-25-4
M. Wt: 157.257
InChI Key: CNXQPLRETSQVNS-UHFFFAOYSA-N
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Description

1-(5,5-Dimethyloxan-2-yl)ethanamine is an organic compound featuring an ethanamine backbone (NH₂-CH₂-CH₂-) linked to a 5,5-dimethyloxan-2-yl group. The oxane (tetrahydropyran) ring is a six-membered oxygen-containing heterocycle with two methyl groups at the 5th and 5th positions. This structure confers moderate lipophilicity and rigidity, which may influence its pharmacokinetic properties, such as blood-brain barrier permeability or receptor-binding specificity.

Properties

IUPAC Name

1-(5,5-dimethyloxan-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-7(10)8-4-5-9(2,3)6-11-8/h7-8H,4-6,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXQPLRETSQVNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC(CO1)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(5,5-Dimethyloxan-2-yl)ethanamine can be synthesized through several synthetic routes. One common method involves the reaction of 5,5-dimethyloxan-2-one with ethanamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-pressure reactors and advanced catalysts can further enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

1-(5,5-Dimethyloxan-2-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: The ethanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Oxides or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(5,5-Dimethyloxan-2-yl)ethanamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(5,5-Dimethyloxan-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. The ethanamine group can interact with enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 1-(5,5-Dimethyloxan-2-yl)ethanamine and related compounds:

Compound Name Core Structure Key Substituents Molecular Formula Molar Mass (g/mol) Predicted logP Notable Features
This compound Ethanamine + oxane ring 5,5-Dimethyloxan-2-yl C₉H₁₉NO 157.3 ~1.8 Rigid ether ring; moderate lipophilicity
2-(Piperazin-1-yl)-N-(pyridin-2-yl)ethanamine (LP) Ethanamine + piperazine + pyridine Piperazine, pyridin-2-yl C₁₃H₂₁N₅ 247.3 ~0.5 High polarity; basic amine groups
2HP (Phenolic derivative) Ethanamine + phenol Phenolic hydroxyl C₁₀H₁₅N₃O 193.2 ~1.2 Hydrogen-bonding capability
(R)-2-Phenyl-1-(dioxaborolane)ethanamine Ethanamine + dioxaborolane + phenyl 4,4,5,5-Tetramethyl-dioxaborolane, phenyl C₁₄H₂₂BNO₂ 247.15 ~3.0 Boron-containing; high lipophilicity

Notes:

  • Rigidity vs.
  • Lipophilicity : The dioxaborolane analog () is significantly more lipophilic due to its aromatic phenyl group and boron-containing heterocycle, which may enhance membrane permeability .
  • Polarity : LP’s piperazine and pyridine groups increase polarity, improving aqueous solubility but reducing blood-brain barrier penetration compared to the target compound .

Research Implications

  • Drug Design : The target compound’s balance of rigidity and lipophilicity makes it a candidate for central nervous system-targeted therapies, whereas LP’s polarity suits peripheral targets.
  • Computational Modeling : Glide docking () and DFT methods () can predict binding affinities and optimize substituents for enhanced activity .
  • Boron in Therapeutics : The dioxaborolane analog underscores boron’s emerging role in medicinal chemistry, particularly in enzyme inhibition and radiopharmaceuticals .

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